4-Methylbenzo[c]phenanthrene
Overview
Description
4-Methylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14. It consists of a phenanthrene core with a methyl group attached at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[c]phenanthrene can be achieved through several methods. One common approach involves the cyclization of ortho-amino-biphenyls with alkynes. This transition-metal-free method transforms biarylamines into diazonium salts, which then undergo single electron reduction to form aryl radicals . Another method involves the enantioselective amination of 2-hydroxybenzo[c]phenanthrene derivatives with diazodicarboxamides, catalyzed by organocatalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce hydrocarbon derivatives.
Scientific Research Applications
4-Methylbenzo[c]phenanthrene has several scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research has shown that this compound can interact with biological molecules, making it useful for studying the effects of PAHs on living organisms.
Industry: It is used in the production of dyes, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Methylbenzo[c]phenanthrene involves its interaction with molecular targets and pathways in biological systems. It can bind to DNA and proteins, leading to mutations and other cellular changes. The compound’s effects are mediated through various signaling pathways, including those involved in cell growth, apoptosis, and DNA repair .
Comparison with Similar Compounds
4-Methylbenzo[c]phenanthrene can be compared with other similar compounds, such as:
Benzo[c]phenanthrene: Lacks the methyl group at the 4-position, making it less reactive in certain chemical reactions.
Phenanthrene: A simpler PAH with three fused benzene rings, used in similar applications but with different reactivity and properties.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and interactions with other molecules.
Properties
IUPAC Name |
4-methylbenzo[c]phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-5-4-8-18-16(13)12-11-15-10-9-14-6-2-3-7-17(14)19(15)18/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDIEAITSKXPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193750 | |
Record name | Benzo(c)phenanthrene, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4076-40-8 | |
Record name | 4-Methylbenzo[c]phenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4076-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzo(C)phenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(c)phenanthrene, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYLBENZO(C)PHENANTHRENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methylbenzo[c]phenanthrene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT6W9424UJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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